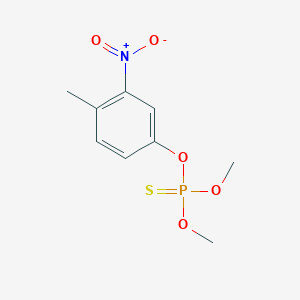
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate, commonly known as fenitrothion, is an organophosphate insecticide. It is widely used in agriculture due to its effectiveness and relatively low cost. The compound is characterized by its yellow-brown liquid appearance and its chemical formula is C9H12NO5PS .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate typically involves the reaction of 3-methyl-4-nitrophenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure to maintain the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitrophenol derivatives, while reduction can yield aminophenol derivatives .
Wissenschaftliche Forschungsanwendungen
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its role as an insecticide.
Medicine: Research is conducted on its potential therapeutic uses and its effects on human health.
Industry: It is used in the production of other chemicals and as a pesticide in agriculture.
Wirkmechanismus
The primary mechanism of action of O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate include:
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphate insecticide.
Chlorpyrifos: Widely used in agriculture but with a different chemical structure.
Uniqueness
What sets this compound apart from these similar compounds is its relatively lower toxicity to mammals and its effectiveness at lower concentrations. This makes it a preferred choice in many agricultural applications .
Eigenschaften
CAS-Nummer |
17650-80-5 |
|---|---|
Molekularformel |
C9H12NO5PS |
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
dimethoxy-(4-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12NO5PS/c1-7-4-5-8(6-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3 |
InChI-Schlüssel |
MTVIDICTBOORCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
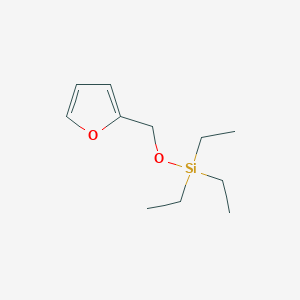

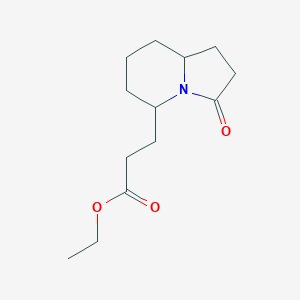
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
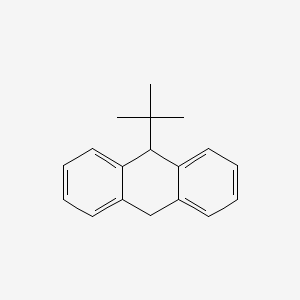



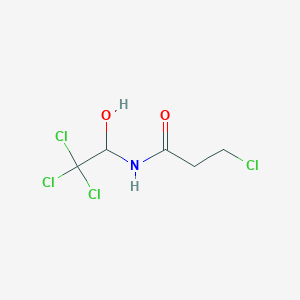
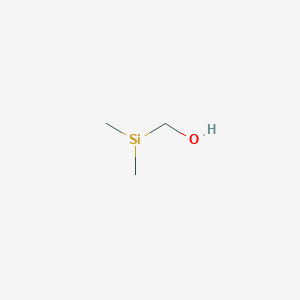
![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
